Product packaging for ADB-PINACA isomer 3(Cat. No.:CAS No. 2365470-97-7)

ADB-PINACA isomer 3

Cat. No.: B10765793
CAS No.: 2365470-97-7
M. Wt: 344.5 g/mol
InChI Key: BIAATZFCIKCULE-HNNXBMFYSA-N
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Description

ADB-PINACA isomer 3 is a synthetically derived cannabinoid receptor agonist provided as a high-purity analytical reference standard for forensic and research applications. This specific isomer is of significant interest to researchers investigating the structure-activity relationships (SAR) of synthetic cannabinoids and their interactions with the human endocannabinoid system. Its primary research value lies in its high binding affinity and potency as an agonist at the CB1 and CB2 receptors, making it a critical tool for in-vitro pharmacological studies, receptor binding assays, and metabolic profiling. Researchers utilize this compound to understand the mechanistic pathways of novel psychoactive substances (NPS), to aid in the development of analytical methods for detection in forensic toxicology, and to study the downstream cellular signaling effects of potent cannabinoid receptor activation. All products are strictly for research use in controlled laboratory settings and are not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28N4O2 B10765793 ADB-PINACA isomer 3 CAS No. 2365470-97-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2365470-97-7

Molecular Formula

C19H28N4O2

Molecular Weight

344.5 g/mol

IUPAC Name

N-[(2S)-1-amino-1-oxohexan-2-yl]-1-pentylindazole-3-carboxamide

InChI

InChI=1S/C19H28N4O2/c1-3-5-9-13-23-16-12-8-7-10-14(16)17(22-23)19(25)21-15(18(20)24)11-6-4-2/h7-8,10,12,15H,3-6,9,11,13H2,1-2H3,(H2,20,24)(H,21,25)/t15-/m0/s1

InChI Key

BIAATZFCIKCULE-HNNXBMFYSA-N

Isomeric SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@@H](CCCC)C(=O)N

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(CCCC)C(=O)N

Origin of Product

United States

Synthetic Strategies and Structural Characterization of Adb Pinaca Isomer 3

Enantiospecific Synthesis Methodologies for ADB-PINACA Isomer 3 and Related Stereoisomers

The synthesis of specific stereoisomers of synthetic cannabinoids, such as this compound, necessitates enantiospecific methodologies to control the three-dimensional arrangement of atoms at the chiral center. The primary approach involves the use of chiral precursors derived from the chiral pool. For indazole-3-carboxamide type synthetic cannabinoids, the chirality is typically introduced via the amino acid derivative that is coupled with the indazole core.

The IUPAC name for this compound is (S)-N-(1-amino-1-oxohexan-2-yl)-1-pentyl-1H-indazole-3-carboxamide, which indicates that the chiral center has an (S)-configuration and is derived from L-norleucine (an isomer of leucine). nih.govcaymanchem.com The general synthesis route follows a standard amide coupling reaction. This process typically involves:

Preparation of the Indazole Core : Starting with a commercially available material like methyl 1H-indazole-3-carboxylate. drugsandalcohol.ie The indazole nitrogen is alkylated using an appropriate pentyl halide (e.g., 1-bromopentane) in the presence of a base to form 1-pentyl-1H-indazole-3-carboxylate.

Hydrolysis : The resulting ester is hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide), to yield the free carboxylic acid, 1-pentyl-1H-indazole-3-carboxylic acid.

Amide Coupling : The carboxylic acid is then coupled with the enantiopure (S)-norleucinamide. This crucial step employs standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), to facilitate the formation of the amide bond between the indazole-3-carboxylic acid and the amine of the amino acid amide. nih.gov

This strategy has been successfully applied to synthesize a variety of enantiopure synthetic cannabinoid receptor agonists (SCRAs), including (S)- and (R)-enantiomers of compounds like AB-FUBINACA and 5F-MDMB-PINACA. nih.govfrontiersin.org The synthesis of the (R)-enantiomer of this compound would analogously use D-norleucinamide as the chiral precursor.

Role of Precursor Chemistry and Enantiopurity in this compound Synthesis

The chemical properties and, most critically, the enantiopurity of the starting materials are paramount in the synthesis of this compound. The final enantiomeric composition of the product is directly dictated by the enantiopurity of the chiral amino acid precursor used.

It has been reported that synthetic cannabinoids can be synthesized from precursors with varying levels of enantiomeric purity, leading to batch-to-batch variations in the final product. lincoln.ac.uk Analysis of seized samples of related synthetic cannabinoids has shown that the (S)-enantiomer typically predominates, with purities ranging from 93.6% to over 99%. nih.govmmu.ac.uk This prevalence is often attributed to the lower cost and greater availability of the (S)-enantiomers of the required chiral precursors from the chemical market. lincoln.ac.uk

An alternative synthetic trend involves the use of "tail-less" precursors, such as ADB-INACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide), which are then alkylated in a final step to produce the desired controlled substance. nih.govlabchem.com.my This approach allows for the synthesis of various N-alkylated analogs from a common intermediate. However, the chirality is already embedded in the "tail-less" precursor, meaning its enantiopurity remains the determining factor for the final product's stereochemistry.

Theoretical Considerations of Regioisomeric and Stereoisomeric Forms of ADB-PINACA

The term "ADB-PINACA" refers to a specific chemical structure, but numerous isomeric forms exist, creating significant challenges for forensic and analytical chemistry. These isomers can be broadly categorized as stereoisomers or regioisomers.

Stereoisomers : These have the same molecular formula and atom connectivity but differ in the spatial orientation of atoms. ADB-PINACA contains a chiral carbon in its amino acid moiety, leading to the existence of two enantiomers: (S)-ADB-PINACA and (R)-ADB-PINACA. The biological activity of these enantiomers can differ significantly, with the (S)-enantiomer generally showing higher potency at cannabinoid receptors. frontiersin.org

Regioisomers : These isomers have the same molecular formula but differ in the connectivity of atoms, such as the position of functional groups. For ADB-PINACA, regioisomerism can arise from several variations:

N-alkylation position : The pentyl chain can be attached to the N1 or N2 position of the indazole ring, resulting in 1H- and 2H-indazole regioisomers, respectively. ljmu.ac.uk

Amino Acid Side Chain : The structure of the amino acid side chain can vary. The canonical ADB-PINACA features a tert-leucine moiety. cfsre.org Numbered isomers, such as ADB-PINACA isomer 1, 2, and 3, refer to regioisomers where the amino acid portion is varied. caymanchem.comcaymanchem.comcaymanchem.com this compound is the specific regioisomer containing a norleucine side chain instead of the tert-leucine side chain found in the parent compound. nih.govcaymanchem.com

Isomer Type Description Example related to ADB-PINACA
Stereoisomer (Enantiomer) Same connectivity, different 3D spatial arrangement.(S)-ADB-PINACA vs. (R)-ADB-PINACA
Regioisomer (Structural) Same formula, different atom connectivity.ADB-PINACA (tert-leucine moiety) vs. This compound (norleucine moiety) caymanchem.com

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation of this compound

Due to the existence of numerous closely related isomers, the unambiguous identification of this compound requires the use of advanced and complementary analytical techniques. The combination of chromatography for separation with spectroscopy and spectrometry for structural characterization is essential. vulcanchem.comchrom-china.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive structural elucidation of organic molecules, including synthetic cannabinoids. It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) and their connectivity within the molecule.

For a compound like this compound, a suite of NMR experiments is employed:

¹H NMR : Identifies the number and type of hydrogen atoms. Specific signals would correspond to the protons on the pentyl chain, the indazole ring, and the norleucine side chain.

¹³C NMR : Determines the number and type of carbon atoms. The chemical shifts would confirm the presence of the carbonyl carbons of the amide groups, the sp² carbons of the indazole ring, and the sp³ carbons of the alkyl chains. nih.gov

2D NMR (COSY, HSQC, HMBC) : These experiments establish correlations between atoms. COSY (Correlation Spectroscopy) shows which protons are coupled to each other (i.e., are on adjacent carbons). HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to the carbon it is directly attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together the molecular fragments and confirming the exact points of attachment, such as linking the norleucine moiety to the indazole-3-carboxamide position. nih.gov

This comprehensive NMR analysis allows for the unambiguous differentiation of this compound from its other regioisomers and stereoisomers. unodc.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful tool for analyzing synthetic cannabinoids. chrom-china.comresearchgate.net Its primary advantages are the ability to determine the precise mass of a molecule and to analyze its fragmentation patterns.

Elemental Composition: HRMS provides a highly accurate mass measurement of the parent ion, typically to within a few parts per million (ppm). For this compound, the molecular formula is C₁₉H₂₈N₄O₂. nih.govcaymanchem.com HRMS can confirm this elemental composition by measuring the exact mass (monoisotopic mass: 344.2212 Da), which helps to distinguish it from compounds with different elemental formulas. nih.gov

Fragmentation Analysis: When the molecule is ionized and fragmented within the mass spectrometer (e.g., through collision-induced dissociation), it breaks apart in a predictable manner. The resulting fragment ions are characteristic of the molecule's structure. For indazole-3-carboxamide synthetic cannabinoids, common fragmentation pathways include the cleavage of the amide bonds and losses from the N-alkyl chain. Analysis of related ADB-PINACA isomers shows characteristic fragment ions. swgdrug.orgnih.gov

Table of Predicted Key Fragments for this compound

m/z (mass-to-charge ratio) Proposed Fragment Structure/Origin
345.2285 [M+H]⁺ (Protonated molecule)
215.1182 Cleavage of the amide bond, loss of the norleucinamide group. [M - C₆H₁₃N₂O + H]⁺

The specific fragmentation pattern, in conjunction with chromatographic retention time and accurate mass data, allows for the confident identification of this compound and its differentiation from other isomers that may have the same nominal mass. swgdrug.orgnih.gov

Advanced Analytical Methodologies for Detection and Differentiation of Adb Pinaca Isomer 3

Chromatographic Separation Techniques for Isomeric Resolution

The ability to distinguish between closely related isomers is paramount in the analysis of synthetic cannabinoids. Chromatographic techniques provide the foundation for this separation, exploiting subtle differences in the physicochemical properties of isomers.

Gas Chromatography (GC) Method Development for ADB-PINACA Isomer 3 Differentiation

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique in forensic drug analysis. For the differentiation of ADB-PINACA isomers, specific GC methods have been developed. A study focusing on the differentiation of ADB-PINACA and its four positional isomers, including isomer 3, highlighted the utility of GC-MS. swgdrug.org While the isomers may exhibit similar mass spectra, their retention times can differ based on the specific GC conditions employed. swgdrug.org

The differentiation is often based on the unique fragmentation patterns and retention times of the isomers. For instance, the mass spectrum of ADB-PINACA, which possesses a tertiary butyl group, shows a characteristic M-73 peak that is less prominent or absent in the spectra of its positional isomers that lack this specific group. swgdrug.org

A typical GC-MS method for the analysis of ADB-PINACA isomers involves a capillary column such as an HP1-MS. policija.si The oven temperature program is crucial for achieving separation. policija.si

Table 1: Example GC-MS Parameters for Isomer Differentiation

Parameter Value
Column HP1-MS (100% dimethylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness policija.si
Carrier Gas Helium policija.si
Injector Temperature 280 °C policija.si
Oven Program 170°C for 1 min, ramp to 293°C at 18°C/min, hold for 6.1 min, ramp to 325°C at 50°C/min, hold for 2.8 min policija.si

| Ionization Mode | Electron Ionization (EI) at 70 eV policija.si |

Liquid Chromatography (LC) Approaches for High-Resolution Isomer Separation

Liquid chromatography (LC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for the analysis of synthetic cannabinoids in complex matrices. unodc.org However, the separation of ADB-PINACA isomers can be challenging.

In one validated LC-MS/MS method for the determination of 130 natural and synthetic cannabinoids, it was observed that ADB-PINACA and its isomers, including this compound, presented unresolved chromatographic peaks under the applied gradient. mdpi.com This highlights the necessity for highly optimized LC methods to achieve baseline separation of these closely related compounds. The method utilized a C18 column and a gradient elution with a mobile phase consisting of water and methanol (B129727), both containing 0.1% formic acid and 2 mM ammonium (B1175870) formate (B1220265). mdpi.com

Table 2: LC-MS/MS Parameters with Unresolved ADB-PINACA Isomers

Parameter Value
Column Kinetex C18, 100 x 3 mm, 2.6 µm mdpi.com
Mobile Phase A Water with 0.1% formic acid and 2 mM ammonium formate mdpi.com
Mobile Phase B Methanol with 0.1% formic acid and 2 mM ammonium formate mdpi.com
Flow Rate 0.5 mL/min mdpi.com

| Gradient | Initial 60% B, linear increase to 90% B in 7 min, hold for 2 min mdpi.com |

Ultra-High Performance Liquid Chromatography (UHPLC) Optimization for Enhanced Resolution

Ultra-high performance liquid chromatography (UHPLC) utilizes smaller particle size columns (sub-2 µm) to provide higher resolution, speed, and sensitivity compared to traditional HPLC. chrom-china.com This enhanced resolving power is particularly beneficial for separating isomeric compounds.

A study on the determination of two pairs of amide synthetic cannabinoid isomers, though not specifically this compound, demonstrated the effectiveness of UHPLC coupled with high-resolution mass spectrometry (HRMS). chrom-china.com By using a Hypersil GOLD C18 column (1.9 µm) and a carefully optimized gradient elution, the researchers achieved a resolution of 1.22 between ADB-BINACA and AB-PINACA, indicating that UHPLC-HRMS is a promising approach for the separation of challenging isomers. chrom-china.com The mobile phase consisted of methanol and an aqueous solution of ammonium formate, both with 0.1% formic acid. chrom-china.com The successful separation of other amide-containing synthetic cannabinoid isomers suggests that a similar UHPLC approach could be optimized for the resolution of this compound from its counterparts. chrom-china.com

Chiral Chromatography for Enantiomeric Separation and Purity Assessment of this compound

Many synthetic cannabinoids, including potentially this compound, possess a chiral center, meaning they can exist as enantiomers (non-superimposable mirror images). These enantiomers can exhibit different biological activities. Chiral chromatography is a specialized technique used to separate enantiomers.

Research on other carboxamide-type synthetic cannabinoids has successfully employed chiral high-performance liquid chromatography (HPLC) to separate enantiomers. nih.govnih.gov Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) and cellulose, have proven effective. nih.govnih.govresearchgate.net For instance, a Lux® Amylose-1 column has shown great selectivity for synthetic cannabinoids with a terminal methyl ester, while a Lux® i-Cellulose-5 column is more suitable for those with a terminal amide. nih.govnih.gov Optimized isocratic separation methods have yielded high enantiomer resolution values (Rs ≥ 1.99). nih.govnih.gov While specific studies on the chiral separation of this compound are not widely reported, the established methods for similar compounds provide a strong foundation for developing a suitable chiral HPLC method for its enantiomeric purity assessment. nih.govnih.gov

Mass Spectrometry (MS) Applications in Isomer Discrimination

Mass spectrometry is a powerful tool for the identification of chemical compounds. In the context of isomers, which have the same mass, tandem mass spectrometry (MS/MS) is essential for structural elucidation and differentiation.

Tandem Mass Spectrometry (MS/MS) for Selective Detection and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (typically the molecular ion, [M+H]+), which is then fragmented in a collision cell to produce a characteristic pattern of product ions. This fragmentation pattern serves as a molecular fingerprint that can be used to identify and differentiate isomers. unodc.org

While chromatographic separation is the primary means of distinguishing isomers, MS/MS provides an additional layer of confirmation. Even if isomers co-elute, they may produce different product ion spectra or different relative abundances of common fragment ions, allowing for their differentiation. For ADB-PINACA and its isomers, although they may share some common fragment ions, the precise fragmentation pathways and resulting ion ratios can differ, aiding in their individual identification. swgdrug.org The analysis of fragmentation patterns is crucial, especially when chromatographic resolution is incomplete. mdpi.comd-nb.info

Table 3: Compound Names Mentioned

Compound Name
ADB-PINACA
ADB-PINACA isomer 1
ADB-PINACA isomer 2
This compound
ADB-PINACA isomer 4
AB-PINACA
ADB-BINACA
5F-MDMB-PICA
5F-EMB-PICA
AMB-FUBINACA
AB-FUBINACA
5F-MDMB-PINACA
AB-CHMINACA
EMB-FUBINACA
AMB-CHMICA
5F-ADB-PINACA isomer 2
ADB-CHMINACA
JWH-018
AM-2201
MDMB-CHMICA
5F-APINACA
XLR-11
5F-PB-22
UR-144
5F-MDMB-PINACA
ADB-FUBINACA
FUB-AMB
CUMYL-4CN-BINACA
5F-AMB-PINACA
5F-MDMB-PICA
4F-MDMB-BINACA
CP-55,940
WIN-55,212-2
JWH-073
RCS-4
JWH-250
AM-1220
THJ-018
APICA
NNEI
ADBICA
QUPIC
5F-NPB-22
FUB-NPB-22
1,3-dimethylbutylamine
JWH-250 metabolites
MDA-19/BUTINACA isomers
Δ9-tetrahydrocannabinol
11-hydroxy-Δ9-THC
11-nor-9-carboxy-Δ9-THC
Δ8-THC
9(R)-hexahydrocannabinol
9(S)-hexahydrocannabinol
Δ9,11-THC
Δ6a,10a-THC
Δ10-THC
tetrahydrocannabivarin
11-nor-carboxy-THCV
tetrahydrocannabutol
tetrahydrocannabihexol
tetrahydrocannabiphorol
THC-C8
9(R)-hexahydrocannabiphorol
9(S)-hexahydrocannabiphorol
marinoepoxides
marinoaziridines A and B
CUMYL-PINACA
5F-CUMYL-PINACA
CUMYL-4CN-BINACA
5F-CUMYL-P7AICA
CUMYL-4CN-B7AICA
MMB2201
MDMB-FUBINACA
5F-ABICA
5F-ADBICA
MDMB-BINACA
ADB-BENZINACA
4F-MDMB-BICA
5F-EDMB-PINACA
MDMB-4en-PINACA
ADB-4en-PINACA
5F-ADB-PINACA

Differential Mass Spectrometry Fragmentation Patterns for ADB-PINACA Isomers

Mass spectrometry (MS) is a cornerstone of forensic drug analysis, and the fragmentation patterns of isomers can provide critical identifying information. While some isomers produce very similar mass spectra under standard electron ionization (EI) conditions, subtle yet consistent differences can be exploited for differentiation. researchgate.net

For ADB-PINACA and its positional isomers, specific fragment ions can be diagnostic. For instance, it has been observed that ADB-PINACA can be distinguished from some of its positional isomers by the presence of a peak at m/z 271 in its mass spectrum, which is either absent or of low relative abundance in the spectra of the isomers. swgdrug.org The fragmentation of ADB-PINACA and its analogs typically involves neutral losses of the amine group, the terminal carboxamide, and the dimethylbutanamide group. d-nb.info The indazole core also produces characteristic fragments. d-nb.info

Detailed analysis of the relative abundances of shared fragment ions can also aid in differentiation. For example, in the analysis of JWH series synthetic cannabinoid isomers, the relative abundance of the m/z 91 ion was found to be consistently higher for the ortho isomer due to the "ortho effect." researchgate.net Similar strategies, potentially involving multivariate analysis of the mass spectra, could be applied to differentiate ADB-PINACA isomers. researchgate.net

Table 1: Key Mass Spectrometry Fragments for ADB-PINACA and Analogs d-nb.inforesearchgate.net

Ion (m/z)DescriptionCompound Class
145.0394Indazole core fragmentADB-PINACA and analogs
163.0500Indazole core fragment after N-alkyl chain lossADB-PINACA and analogs
215.1176Fragment after loss of pentyl groupADB-PINACA
241.1330Loss of aminodimethylbutanamide groupADB-CHMINACA
259.1439Loss of dimethylbutanamide groupADB-CHMINACA
326.2219Loss of terminal carboxamideADB-CHMINACA
345.2285[M+H]⁺ADB-PINACA

This table is illustrative and based on data from related synthetic cannabinoids. Specific fragmentation data for this compound requires dedicated analysis.

Spectroscopic Techniques for Isomer Fingerprinting

Spectroscopic methods that provide information about a molecule's three-dimensional structure are invaluable for distinguishing between isomers.

Infrared (IR) Spectroscopy for Structural Comparison and Differentiation

Infrared (IR) spectroscopy, particularly when coupled with gas chromatography (GC-IR), is a powerful technique for the differentiation of isomers. frontiersin.orgojp.gov Isomers, while having the same mass, often exhibit unique IR spectra due to differences in their vibrational modes, which are sensitive to the spatial arrangement of atoms. researchgate.net The fingerprint region of the IR spectrum (below 1500 cm⁻¹) is often rich with unique absorption bands that allow for the discrimination of even closely related isomers. unodc.org

Solid-phase IR spectroscopy, where the analyte is deposited onto an IR-transparent substrate after chromatographic separation, has been shown to enhance sensitivity, allowing for the identification of nanogram-level quantities of substances. frontiersin.org This technique provides high-quality, high-resolution spectra that can be compared against libraries of known standards for unambiguous identification. frontiersin.org For example, the ortho, meta, and para isomers of the synthetic cannabinoid JWH-250 series, which are difficult to distinguish by GC-MS alone, show clear differences in their solid-phase IR spectra. researchgate.net This approach is highly applicable to the differentiation of ADB-PINACA isomers. diva-portal.org

Challenges in Chromatographic Coelution and Spectrometric Overlap for ADB-PINACA Isomers

A significant challenge in the analysis of synthetic cannabinoid isomers is their similar physicochemical properties, which often leads to coelution in chromatographic systems. mdpi.commdpi.com When isomers are not fully separated chromatographically, their mass spectra will overlap, making it difficult to assign fragments to a specific isomer. acs.org

In a study involving the analysis of 130 natural and synthetic cannabinoids, ADB-PINACA and three of its isomers (isomer 2, isomer 3, and isomer 4) exhibited unresolved chromatographic peaks using a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. mdpi.comresearchgate.netresearchgate.net While one isomer (isomer 1) was chromatographically separated, the coelution of the others necessitated reliance on other analytical means for differentiation. mdpi.com This highlights the need for optimized chromatographic methods, potentially using different column chemistries or gradient profiles, to achieve better separation of these closely related compounds. mdpi.comrsc.org

Even with high-resolution mass spectrometry, which can provide accurate mass measurements, the differentiation of coeluting isomers with identical elemental compositions remains a significant hurdle. researchgate.net

Development and Validation of Robust Analytical Reference Standards for this compound

The unambiguous identification of any compound, including this compound, is fundamentally reliant on the availability of well-characterized analytical reference standards. unodc.orgnih.gov These standards are essential for method validation, ensuring the accuracy and reliability of analytical results. mdpi.com

Forensic and research laboratories depend on commercial suppliers for certified reference materials. mdpi.comcaymanchem.com The synthesis and characterization of these standards must be rigorous, with their identity and purity confirmed by multiple analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and chromatography. nih.gov

The validation of an analytical method for this compound would involve demonstrating its specificity, linearity, accuracy, precision, and limits of detection and quantification using a certified reference standard. mdpi.com The ongoing emergence of new NPS necessitates a close collaboration between forensic laboratories and manufacturers of reference standards to ensure that analytical methods can keep pace with the evolving drug landscape. d-nb.infocaymanchem.com

In Vitro Pharmacological Profiling of Adb Pinaca Isomer 3

Cannabinoid Receptor (CB1 and CB2) Binding Affinity Studies

Cannabinoid Receptor (CB1 and CB2) Binding Affinity Studies

Binding affinity studies are conducted to measure the strength of the interaction between a compound (ligand) and a receptor. The equilibrium dissociation constant (Ki) is the key parameter derived from these assays, where a lower Ki value signifies a higher binding affinity.

Radioligand binding assays are a common method used to determine the binding affinity of a compound. nih.gov In this technique, a known radioactive ligand (a substance that binds to a receptor) with high affinity for the cannabinoid receptors (CB1 or CB2) is used. The test compound, in this case, ADB-PINACA isomer 3, would be introduced at various concentrations to compete with the radioligand for binding to the receptors expressed in cultured cells or membrane preparations. By measuring the concentration of the test compound required to displace 50% of the bound radioligand (IC50), the Ki value can be calculated.

As of the latest available data, specific radioligand binding assays to determine the Ki values for this compound at either the CB1 or CB2 receptor have not been reported in the scientific literature. caymanchem.com For context, its parent compound, ADB-PINACA, is a potent agonist at both the CB1 and CB2 receptors. wikipedia.org Research on a different isomer, 5F-ADB-PINACA isomer 2, which features a structural variation in the amino acid moiety, indicated that this change led to a slight decrease in binding affinity for both CB1 and CB2 receptors compared to its parent compound, 5F-ADB-PINACA. nih.gov

Functional Agonist Activity at Cannabinoid Receptors

Beyond simply binding to a receptor, functional assays are crucial to determine the cellular response elicited by the compound. These tests establish whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (produces an effect opposite to an agonist). For synthetic cannabinoids, these assays typically measure the compound's ability to activate G-protein signaling pathways.

G-Protein Coupled Receptor (GPCR) Activation Assays (e.g., cAMP accumulation, β-arrestin recruitment)

Cannabinoid receptors are G-protein coupled receptors (GPCRs). Their activation by an agonist typically leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). researchgate.netpeerj.com Therefore, a cAMP accumulation assay is a standard method to measure the functional activity of a cannabinoid agonist; a potent agonist will cause a significant decrease in forskolin-stimulated cAMP levels. peerj.comwho.int

Another critical pathway activated by GPCRs is the recruitment of β-arrestin proteins. nih.gov β-arrestin recruitment assays, often using techniques like split NanoLuc luciferase complementation, measure the interaction between the activated receptor and β-arrestin 2. nih.govacs.org This pathway is associated with both receptor desensitization and distinct signaling cascades.

Specific studies employing cAMP accumulation or β-arrestin recruitment assays for this compound have not been published.

Determination of Half Maximal Effective Concentration (EC50) and Maximal Efficacy (Emax)

From the concentration-response curves generated in functional assays, two key parameters are determined:

Half Maximal Effective Concentration (EC50): The concentration of an agonist that produces 50% of the maximal possible effect. A lower EC50 value indicates higher potency.

Maximal Efficacy (Emax): The maximum response achievable by an agonist. It is often expressed as a percentage relative to a standard, full agonist like JWH-018 or CP55,940. frontiersin.org

There are no reported EC50 or Emax values for this compound in the scientific literature. For reference, its parent compound, ADB-PINACA, is a potent full agonist with EC50 values of 0.52 nM at the CB1 receptor and 0.88 nM at the CB2 receptor. wikipedia.org

Enantiomeric Differences in Cannabinoid Receptor Binding and Functional Activity

Many synthetic cannabinoids, including those in the PINACA family, possess a chiral center, meaning they can exist as two non-superimposable mirror images called enantiomers (typically an (S)- and an (R)-enantiomer). frontiersin.orgdrugsandalcohol.ie It is a well-established principle in pharmacology that enantiomers can have significantly different binding affinities and functional activities. nih.govnih.gov

For numerous indazole-3-carboxamide synthetic cannabinoids, studies have consistently shown that the (S)-enantiomer is substantially more potent at both CB1 and CB2 receptors compared to the (R)-enantiomer. frontiersin.orgnih.gov The difference in potency between enantiomer pairs can be dramatic, ranging from several-fold to over a hundred-fold for the CB1 receptor. nih.gov

Comparative Pharmacological Evaluation of this compound with Other Synthetic Cannabinoids

A comparative evaluation would place the pharmacological profile of this compound in the context of other known synthetic cannabinoids. This comparison typically involves contrasting Ki, EC50, and Emax values to rank potency and efficacy.

Due to the absence of published pharmacological data for this compound, a direct comparative evaluation is not possible. However, the table below presents data for its parent compound, ADB-PINACA, and other relevant synthetic cannabinoids to illustrate the range of potencies and efficacies observed within this class of compounds.

Interactive Table: Comparative In Vitro Data of Selected Synthetic Cannabinoids

CompoundCB1 Ki (nM)CB2 Ki (nM)CB1 EC50 (nM)CB2 EC50 (nM)
ADB-PINACA Data not consistently reportedData not consistently reported0.52 wikipedia.org0.88 wikipedia.org
5F-ADB-PINACA 0.55 researchgate.netData not consistently reported0.24 researchgate.net2.1 nih.gov
MDMB-4en-PINACA 3.26 who.intData not consistently reported0.33 who.intData not consistently reported
AB-PINACA Data not consistently reportedData not consistently reported21 researchgate.net15 researchgate.net
JWH-018 9.002.94Varies by assayVaries by assay

Utilization of Advanced In Vitro Receptor Systems and Cellular Biosensors (e.g., Yeast Biosensors, HEK-293 Cells)

The in vitro pharmacological assessment of synthetic cannabinoid receptor agonists (SCRAs) relies on sophisticated cellular systems to elucidate their interaction with cannabinoid receptors. Advanced tools such as humanized yeast biosensors and engineered human embryonic kidney (HEK-293) cells are central to characterizing the potency and efficacy of these compounds. While specific pharmacological data for this compound are not extensively documented in peer-reviewed literature, the methodologies employed for its structural analogs provide a clear framework for how its activity would be assessed. caymanchem.com

Yeast (Saccharomyces cerevisiae) has emerged as a powerful high-throughput screening platform for human G-protein coupled receptors (GPCRs), including the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. capes.gov.brljmu.ac.uk In these systems, the yeast's native pheromone signaling pathway is genetically modified to express a human receptor of interest. researchgate.net Activation of the human receptor by a ligand, such as a synthetic cannabinoid, triggers a downstream signaling cascade that results in a measurable output, often the expression of a reporter protein like fluorescent ZsGreen. researchgate.net This technology allows for the rapid screening of large compound libraries to identify active molecules and determine their dose-response relationships. capes.gov.br For instance, studies on various PINACA series compounds have successfully used yeast biosensors to determine their half-maximal effective concentrations (EC₅₀), a measure of potency. biorxiv.orgbiorxiv.orgresearchgate.net

HEK-293 cells are a widely used mammalian cell line in pharmacological research due to their robust growth and high efficiency for transfection, making them readily adaptable for studying specific receptor signaling pathways. ugent.bemdpi.com For the analysis of SCRAs, HEK-293 cells are engineered to stably or transiently express human CB1 or CB2 receptors. ljmu.ac.ukugent.be Functional assays in these cells can measure various downstream effects of receptor activation, including:

G-protein activation: Assays can measure the binding of GTPγS or monitor NanoLuciferase (NanoLuc) complementation to quantify G-protein engagement following receptor agonism. caymanchem.comacs.org

Second messenger modulation: Changes in intracellular cyclic adenosine monophosphate (cAMP) levels are a common readout. Agonism of the Gi-coupled CB1 receptor typically leads to a decrease in cAMP levels. mdpi.com

β-arrestin recruitment: Bioluminescence resonance energy transfer (BRET) and NanoLuciferase complementation assays can be used to monitor the recruitment of β-arrestin proteins to the activated receptor, providing insights into receptor desensitization and biased agonism. ugent.beacs.org

Membrane potential changes: Fluorometric assays that measure changes in cell membrane potential can also be used to quantify cannabinoid receptor activation. drugz.fr

While direct experimental values for this compound are not publicly available, research on its regioisomers and other closely related compounds demonstrates the utility of these advanced in vitro systems. For example, studies on ADB-PINACA and its fluorinated analogs have determined their high potency at the CB1 receptor using such assays. biorxiv.orgdrugz.frwikipedia.org The data generated from these systems are critical for understanding the structure-activity relationships within the vast and evolving class of synthetic cannabinoids.

Detailed Research Findings

As of the current literature, specific in vitro pharmacological studies detailing the receptor affinity, potency, or efficacy of this compound using advanced receptor systems like yeast biosensors or HEK-293 cells have not been published. Vendor information for this compound explicitly states that its physiological and toxicological properties have not been determined. caymanchem.com

However, extensive research has been conducted on its parent compound, ADB-PINACA, and other isomers, providing valuable context and illustrating the data typically generated in such studies. These findings highlight the potent cannabinoid activity characteristic of this chemical family.

Below are data tables from studies on related ADB-PINACA compounds, demonstrating the type of information derived from yeast biosensor and HEK-293 cell-based assays.

In Vitro Activity of PINACA Analogs at the Human CB1 Receptor (Yeast Biosensor Assay)
CompoundEC₅₀ (nM)95% Confidence Interval (nM)Reference
ADB-PINACA0.090.05 - 0.14 researchgate.netbiorxiv.org
AB-PINACA1.210.96 - 1.52 researchgate.netbiorxiv.org
5-fluoro ADB-PINACA isomer 22.251.26 - 3.97 biorxiv.orgresearchgate.net
In Vitro Activity of Various Synthetic Cannabinoids at the Human CB1 Receptor (HEK-293 Cell-Based Assays)
CompoundAssay TypeEC₅₀ (nM)Eₘₐₓ (%)Reference
MDMB-4en-PINACAβ-arrestin 2 Recruitment2.33378 acs.orgnih.gov
ADB-BINACAβ-arrestin 2 Recruitment6.36159 acs.org
5F-ADB-PINACAMembrane Potential0.48Not Reported drugz.fr
ADB-PINACAMembrane Potential0.68Not Reported drugz.fr

In Vitro Metabolic Disposition of Adb Pinaca Isomer 3

Investigation of Phase I Metabolism in Human Liver Preparations

Studies on ADB-PINACA and similar synthetic cannabinoids consistently show that Phase I metabolism is extensive and primarily mediated by cytochrome P450 (CYP) enzymes in human liver microsomes. researchgate.netnih.govnih.gov

Hydroxylation Pathways and Identification of Hydroxylated Metabolites

For the parent ADB-PINACA, a major metabolic route is hydroxylation, occurring at various positions on the molecule. Pentyl chain hydroxylation is a common finding, leading to the formation of multiple monohydroxylated isomers. nih.govd-nb.info Hydroxylation can also occur on the indazole ring and the tert-butyl moiety of the molecule. nih.gov It is plausible that ADB-PINACA isomer 3 would also undergo hydroxylation, potentially at the pentyl chain or the hexanamide (B146200) side chain, but without experimental data, the specific hydroxylated metabolites remain hypothetical.

Oxidation Reactions Leading to Ketone Formation

Following hydroxylation of the pentyl chain, further oxidation can occur to form a ketone. nih.gov This results in the formation of "keto" metabolites. For ADB-PINACA, the ketopentyl metabolite is a recognized marker of intake. nih.govd-nb.info It is conceivable that a similar oxidation pathway could exist for this compound, leading to the formation of a ketone on its pentyl chain.

Investigation of Phase II Metabolism in Human Liver Preparations

Phase II metabolism typically follows Phase I, involving the conjugation of metabolites with endogenous molecules to increase their water solubility and facilitate excretion.

Glucuronidation Pathways and Characterization of Glucuronide Conjugates

For ADB-PINACA, glucuronidation of the hydroxylated metabolites is a documented Phase II pathway. nih.govnih.gov The hydroxyl groups introduced during Phase I serve as attachment points for glucuronic acid. It is reasonable to predict that any hydroxylated metabolites of this compound would also be susceptible to glucuronide conjugation in the liver.

Identification and Characterization of Major In Vitro Metabolites of this compound

As established, there are no published studies that have identified or characterized the in vitro metabolites of this compound. The information available for its parent compound, ADB-PINACA, indicates that major metabolites include hydroxylated and carboxylated derivatives. researchgate.netnih.gov

Comparative Metabolic Pathways of this compound with Parent ADB-PINACA and Related Analogs

A comparative analysis highlights the diversity in metabolic pathways even among closely related synthetic cannabinoids. For instance, the metabolism of 5F-ADB-PINACA, the 5-fluoropentyl analog of ADB-PINACA, is dominated by oxidative defluorination followed by carboxylation, a pathway not as prominent for the non-fluorinated parent compound. researchgate.netnih.gov

The structural difference in this compound, specifically the (S)-N-(1-amino-1-oxohexan-2-yl) side chain instead of the (S)-N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl) group in ADB-PINACA, would almost certainly influence its metabolism. The longer, unbranched alkyl chain in the amide moiety of isomer 3 may present different sites for metabolic attack compared to the sterically hindered tert-butyl group in the parent compound. However, without dedicated research, any comparison remains speculative.

Methodological Considerations for Metabolite Profiling using Liquid Chromatography-High-Resolution Mass Spectrometry

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the preferred technique for identifying and characterizing the metabolites of novel psychoactive substances. Its high separation capability, sensitivity, and mass accuracy are essential for elucidating the structures of metabolites from complex biological matrices ucsf.eduwho.int.

In Vitro System Selection

The initial step in assessing metabolic pathways involves choosing an appropriate in vitro model.

Human Liver Microsomes (HLM): HLM are a cost-effective and common choice for investigating Phase I metabolism, which is primarily mediated by cytochrome P450 (CYP450) enzymes d-nb.infodoi.org. HLM models are effective for identifying primary oxidative metabolic pathways who.int.

Cryopreserved Human Hepatocytes (HHep): Human hepatocytes are considered a more comprehensive in vitro model as they contain a full suite of Phase I and Phase II metabolic enzymes and cofactors researchgate.netd-nb.info. This allows for the identification of both primary metabolites and their subsequent conjugated products (e.g., glucuronides), providing a metabolic profile that more closely resembles in vivo outcomes nih.govd-nb.info. Studies on ADB-PINACA and its analogs have successfully used pooled human hepatocytes to identify numerous metabolites nih.govresearchgate.netnih.gov.

Sample Preparation

Following incubation of this compound with the chosen in vitro system (HLM or HHep), the reaction must be stopped, and the metabolites extracted for analysis. A typical procedure involves:

Incubation: The compound is incubated with the HLM or hepatocyte suspension at 37°C for a set period, often for up to three hours, to allow for metabolite formation nih.govresearchgate.net.

Quenching: The metabolic process is terminated by adding a cold organic solvent, such as acetonitrile (B52724), which precipitates proteins nih.gov.

Extraction and Concentration: Samples are centrifuged to remove the precipitated proteins. The resulting supernatant, containing the parent compound and its metabolites, is then often evaporated to dryness and reconstituted in a smaller volume of a solvent mixture compatible with the LC system ucsf.edu.

Liquid Chromatography (LC) Parameters

The separation of metabolites, particularly isomers, is a critical function of the liquid chromatography step. Since isomers have identical mass, their distinction relies entirely on chromatographic separation before they enter the mass spectrometer.

Chromatographic Columns: Reversed-phase columns are standard for this type of analysis. C18 columns are widely used and effective ucsf.edu. However, columns with alternative selectivities, such as Biphenyl phases, have also been shown to provide excellent separation for synthetic cannabinoids and their metabolites d-nb.info.

Mobile Phase: A gradient elution using water and a more non-polar organic solvent, typically acetonitrile or methanol (B129727), is employed. The addition of a modifier like formic acid (0.1%) to the mobile phase is common practice to improve peak shape and ionization efficiency in positive ion mode nih.govucsf.edud-nb.info.

Gradient Elution: A programmed gradient, where the proportion of the organic solvent is increased over the course of the analytical run, is necessary to elute compounds with a wide range of polarities, from polar metabolites to the more non-polar parent drug nih.govucsf.edu. Optimized chromatographic conditions are essential for resolving positional isomers, which may be primary metabolites nih.govresearchgate.net.

High-Resolution Mass Spectrometry (HRMS) Parameters

HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, provide the mass accuracy required for confident metabolite identification.

Accurate Mass Measurement: HRMS provides mass measurements with high accuracy (typically <5 ppm error), which allows for the calculation of the elemental composition of the parent drug and its metabolites nih.govd-nb.info. This is fundamental to proposing the type of biotransformation that has occurred (e.g., hydroxylation, carboxylation).

Ionization: Electrospray ionization (ESI) in positive ion mode is the standard method for analyzing these compounds, as the indazole and amide moieties are readily protonated nih.gov.

Data Acquisition: A common strategy involves a full-scan MS acquisition to detect all potential metabolites, followed by data-dependent MS/MS (also known as information-dependent acquisition). In this mode, the most intense ions from the full scan automatically trigger the acquisition of product ion spectra (MS/MS) researchgate.netd-nb.info. These fragmentation patterns are crucial for structural elucidation, helping to pinpoint the location of the metabolic modification on the molecule. For isomers, unique product ions in the MS/MS spectra can be the key to distinguishing them nih.govresearchgate.net.

Data Processing and Analysis

The large and complex datasets generated by LC-HRMS require specialized software for analysis. Programs like Compound Discoverer or MetabolitePilot employ algorithms that compare samples from different time points (e.g., 0 hours vs. 3 hours) to find potential metabolites, predict their elemental composition, and aid in the interpretation of MS/MS spectra nih.govresearchgate.netd-nb.info.

The following table summarizes typical LC-HRMS parameters used in the metabolic profiling of ADB-PINACA and related analogs, which would be applicable for the analysis of this compound.

ParameterExample 1 (ADB-4en-P-5Br-INACA) nih.govExample 2 (ADB-CHMINACA) d-nb.infoExample 3 (ADB-PINACA) ucsf.edu
In Vitro System Human HepatocytesHuman HepatocytesHuman Serum (for detection)
LC Column ACQUITY Premier HSS T3 (1.8 µm, 2.1 x 150 mm)Ultra Biphenyl (3 µm, 100 x 2.1 mm)Agilent Poroshell 120, EC-C18 (2.7 µm, 3.0 x 50 mm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Methanol
Flow Rate 0.5 mL/min0.5 mL/min0.8 mL/min
Mass Spectrometer LC-QTOF-MSLC-HRMS (Orbitrap)LC-TOF/MS
Ionization Mode Positive ESINot Specified (likely Positive ESI)Positive ESI

Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Analysis of Adb Pinaca Isomer 3

Impact of Regioisomerism on Cannabinoid Receptor Binding and Functional Activity

The positioning of the pentyl chain on the indazole core is a critical determinant of cannabinoid receptor activity. ADB-PINACA and its analogues, including isomer 3, are characterized by an N-1-pentyl-1H-indazole-3-carboxamide scaffold. Research on similar synthetic cannabinoids, such as AB-CHMINACA, AB-FUBINACA, and AB-PINACA, has demonstrated that the 1-alkyl-1H-indazole regioisomers are potent agonists at both the CB1 and CB2 receptors. nih.govcapes.gov.brresearchgate.net In contrast, the corresponding 2-alkyl-2H-indazole regioisomers exhibit significantly lower, often micromolar, agonist activity at these receptors. nih.govcapes.gov.brresearchgate.net This dramatic decrease in potency underscores the critical role of the N-1 substituent for optimal receptor-ligand interaction.

CompoundCB1 EC50 (nM)CB2 EC50 (nM)
AB-PINACA1.22.5
ADB-PINACA0.520.88
5F-ADB-PINACA0.240.88
AB-FUBINACA1.23.2
ADB-FUBINACA0.360.98

Role of Stereochemistry (Enantiomerism) in Driving Pharmacological Potency and Efficacy

The chemical name of ADB-PINACA isomer 3, N-[(2S)-1-Amino-1-oxohexan-2-yl]-1-pentyl-1H-indazole-3-carboxamide, explicitly indicates the presence of a stereocenter at the alpha-carbon of the amino acid amide moiety, with the (S)-configuration. This stereochemistry plays a pivotal role in the pharmacological activity of many synthetic cannabinoids.

Studies on a variety of synthetic cannabinoids containing a chiral center in the side chain have consistently shown that the (S)-enantiomer possesses significantly higher potency at both CB1 and CB2 receptors compared to the (R)-enantiomer. researchgate.netlincoln.ac.uk For instance, in a study of related compounds, the (S)-enantiomers displayed enhanced potency for both CB1 and CB2 receptors over the (R)-enantiomers. researchgate.net This enantiomeric preference is a key driver of the high potency observed in many synthetic cannabinoids that incorporate L-amino acid derivatives, which are naturally in the (S)-configuration. Therefore, the (S)-configuration of this compound is a crucial structural feature contributing to its expected high pharmacological potency and efficacy.

Influence of Specific Structural Moieties on Metabolic Stability and Metabolite Formation

The metabolic fate of this compound is largely dictated by its structural components, primarily the N-pentyl chain and the tert-leucinamide side chain. While specific metabolism studies on isomer 3 are limited, extensive research on ADB-PINACA provides a reliable model for its biotransformation. researchgate.netnih.govnih.govfrontiersin.orgnih.gov

The primary metabolic pathways for ADB-PINACA and its analogues involve enzymatic reactions mediated by cytochrome P450 (CYP450) enzymes. The N-pentyl chain is a major site of metabolic modification, undergoing hydroxylation at various positions, followed by further oxidation to form ketone and carboxylic acid metabolites. researchgate.netnih.gov Specifically, hydroxylation of the pentyl chain and the formation of a ketopentyl metabolite are recommended as optimal markers for ADB-PINACA intake. nih.gov

The tert-leucinamide moiety can also undergo biotransformation, including hydroxylation. Furthermore, the entire amide bond can be hydrolyzed, leading to the formation of ADB-PINACA carboxylic acid. nih.gov Glucuronidation of the hydroxylated metabolites represents a common Phase II metabolic pathway, increasing their water solubility and facilitating their excretion. nih.gov Given the structural similarities, this compound is expected to undergo a similar metabolic cascade, producing a range of hydroxylated, carboxylated, and glucuronidated metabolites.

Parent CompoundMajor Metabolic ReactionsKey Metabolites
ADB-PINACAPentyl hydroxylation, Oxidation (ketone formation), Carboxamide hydrolysis, GlucuronidationHydroxypentyl-ADB-PINACA, Ketopentyl-ADB-PINACA, ADB-PINACA carboxylic acid
5F-ADB-PINACAOxidative defluorination, Carboxylation, Pentyl hydroxylation5-Hydroxypentyl-ADB-PINACA, ADB-PINACA pentanoic acid
AB-PINACACarboxamide hydrolysis, Pentyl hydroxylation, Ketone formation, CarboxylationAB-PINACA carboxylic acid, Hydroxypentyl-AB-PINACA

Computational Chemistry and Molecular Modeling for Predicting Receptor-Ligand Interactions and Metabolic Transformations

Computational chemistry and molecular modeling are invaluable tools for understanding how synthetic cannabinoids like this compound interact with cannabinoid receptors and for predicting their metabolic fate. Molecular dynamics simulations have been employed to investigate the conformational basis for the differences in agonist potency among synthetic cannabinoid analogues at the CB1 receptor. acs.org These models can help to visualize the binding pose of the ligand within the receptor's active site and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and efficacy.

For this compound, computational models would likely show that the N-1 pentyl chain occupies a hydrophobic pocket within the CB1 receptor, while the indazole core and the carboxamide linker form crucial hydrogen bonds with specific amino acid residues. The (S)-configuration of the tert-leucinamide side chain would be shown to orient the molecule for optimal interaction with the receptor, explaining its higher potency compared to the (R)-enantiomer.

In the context of metabolism, in silico tools can predict the most likely sites of metabolic modification on the molecule. These programs analyze the chemical structure to identify atoms that are most susceptible to enzymatic attack by CYP450 enzymes. For this compound, such predictions would align with the empirically observed metabolic pathways for ADB-PINACA, highlighting the pentyl chain and the tert-leucinamide moiety as primary targets for hydroxylation and other oxidative transformations.

Elucidation of Key Structural Determinants for Metabolic Lability and Biotransformation Pathways

The metabolic lability of this compound is primarily governed by two key structural features: the aliphatic N-pentyl chain and the amide linkage. The N-pentyl chain is a classic example of a metabolically vulnerable site in many drug molecules. Its non-polar, flexible nature makes it an accessible substrate for CYP450 enzymes, leading to the formation of various hydroxylated isomers. The subsequent oxidation of these hydroxylated metabolites to ketones and carboxylic acids further demonstrates the lability of this alkyl chain.

The amide bond in the carboxamide linker is another point of metabolic susceptibility. It can be cleaved by amidase enzymes, resulting in the formation of the corresponding carboxylic acid metabolite. This hydrolytic pathway is a significant route of metabolism for many carboxamide-containing synthetic cannabinoids.

Broader Research Implications and Future Directions for Adb Pinaca Isomer 3 Studies

Standardization and Harmonization of Analytical Protocols for Isomer Identification in Research

The proliferation of synthetic cannabinoids is marked by the introduction of numerous structural and positional isomers, which complicates their identification. researchgate.net Distinguishing between isomers like ADB-PINACA and ADB-PINACA isomer 3 is a significant analytical challenge, as they often exhibit similar fragmentation patterns in mass spectrometry (MS). unodc.org Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique in forensic analysis, but it can have limitations in differentiating closely related isomers without the use of additional analytical methods. unodc.org

For unambiguous identification, a combination of techniques is often necessary. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy can provide the detailed structural information needed to distinguish between isomers. unodc.orgresearchgate.net For example, studies have shown that GC-IR can successfully differentiate between JWH-018 and its structural isomers. unodc.org The development of standardized and harmonized analytical protocols is therefore essential. The United Nations Office on Drugs and Crime (UNODC) has been working towards this goal by providing manuals with recommended methods for the analysis of synthetic cannabinoids, encouraging laboratories to keep abreast of current analytical literature and trends. unodc.orgresearchgate.net

Future research should focus on establishing validated, multi-technique approaches for routine isomer identification. This includes the development of comprehensive spectral libraries that include data from various analytical platforms for a wide range of synthetic cannabinoid isomers. The use of advanced techniques like cyclic ion mobility spectrometry-mass spectrometry (cIMS-MS) also shows promise for the separation and identification of cannabinoid isomers based on their collision cross-section (CCS) values, in addition to their mass-to-charge ratio. acs.org

Table 1: Analytical Techniques for Isomer Differentiation

Analytical Technique Principle Application in Isomer Identification
Gas Chromatography-Mass Spectrometry (GC-MS) Separates compounds based on their volatility and mass-to-charge ratio of fragmented ions. Standard screening method, but may not differentiate isomers with similar fragmentation patterns. researchgate.netunodc.org
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds based on their polarity and provides mass information. Often used for confirmation and can be better for heat-sensitive compounds. ucsf.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure of a molecule. Can unambiguously identify isomers but requires a pure sample and is less sensitive than MS. researchgate.net
Infrared (IR) Spectroscopy Measures the vibration of atoms in a molecule and provides a unique spectral fingerprint. Can differentiate isomers, especially when coupled with GC (GC-IRD). unodc.org

| Cyclic Ion Mobility Spectrometry-Mass Spectrometry (cIMS-MS) | Separates ions based on their size, shape, and charge in the gas phase. | Offers an additional dimension of separation for distinguishing isomers. acs.org |

Research into the Identification of Unique Biomarkers for this compound Intake

Since synthetic cannabinoids are often rapidly and extensively metabolized, detecting the parent compound in biological samples can be challenging. frontiersin.orgnih.gov Therefore, identifying specific metabolites is the most reliable method for confirming intake. nih.govresearchgate.net Research into the metabolism of ADB-PINACA has shown that major biotransformations include pentyl hydroxylation and subsequent oxidation to a ketone, as well as glucuronidation. nih.govresearchgate.netresearchgate.net For its analogue, 5F-ADB-PINACA, oxidative defluorination followed by carboxylation is a key metabolic pathway. nih.govresearchgate.net

A significant challenge arises when closely related compounds produce common metabolites, making it difficult to pinpoint the exact substance consumed. frontiersin.org For ADB-PINACA and 5F-ADB-PINACA, the primary metabolites are positional isomers, requiring optimized chromatographic conditions and the monitoring of unique product ions for clear differentiation. nih.govresearchgate.net

Future research must focus on the specific metabolic profile of this compound. This would involve in vitro studies using human hepatocytes or human liver microsomes, followed by analysis with high-resolution mass spectrometry to identify its major metabolites. frontiersin.orgnih.gov The synthesis of potential metabolites is also crucial to serve as reference standards for their definitive identification in biological samples. nih.govtandfonline.com The ultimate goal is to identify one or more unique biomarkers that can definitively link a biological sample to the intake of this compound, which is critical for both clinical toxicology and forensic investigations.

Exploration of Novel Isomers and Analogues within the ADB-PINACA Chemical Class

The landscape of synthetic cannabinoids is dynamic, with manufacturers continuously creating new substances to circumvent legal controls. diva-portal.org This has led to a wide variety of isomers and analogues within chemical classes like the indazole carboxamides, to which ADB-PINACA belongs. unodc.org For instance, besides positional isomers like this compound, there are analogues with modifications to the side chain, such as ADB-FUBINACA, 5F-ADB-PINACA, ADB-CHMINACA, and ADB-HEXINACA. nih.govresearchgate.netd-nb.info

The exploration and characterization of these novel compounds are essential for forensic intelligence and public health. This involves the synthesis of these new compounds and their comprehensive analytical characterization. diva-portal.orgresearchgate.net Research has also focused on developing scalable synthetic routes for potential metabolites of these new analogues, which is vital for creating the necessary reference materials for their detection. tandfonline.com The continuous emergence of new analogues, such as ADB-4en-PINACA, highlights the need for ongoing surveillance and research in this area. researchgate.netdiva-portal.org

Development of Predictive Models for Novel Synthetic Cannabinoid Activity and Metabolism

Given the rapid emergence of new synthetic cannabinoids, predictive models are becoming increasingly important tools for assessing their potential effects and metabolism. Quantitative structure-activity relationship (QSAR) models aim to correlate the chemical structure and physicochemical properties of compounds with their biological activity, such as their binding affinity to cannabinoid receptors (CB1 and CB2). nih.govmdpi.comresearchgate.net These models can serve as an early warning system, providing an initial assessment of the potential psychoactive and addictive properties of a newly identified compound. mdpi.com

In silico metabolism prediction tools can also provide insights into the likely metabolic pathways of new compounds like this compound. frontiersin.orgchemrxiv.orglongdom.orgchemrxiv.orgresearchgate.net While these models have some limitations and may not capture all metabolic reactions, they can guide the targeted search for metabolites in laboratory studies. frontiersin.org The development of more accurate and comprehensive predictive models requires high-quality experimental data from a diverse range of synthetic cannabinoids to train and validate the models. mdpi.com

Table 2: Types of Predictive Models in Synthetic Cannabinoid Research

Model Type Purpose Example Application
Quantitative Structure-Activity Relationship (QSAR) Predicts the biological activity (e.g., receptor binding affinity) of a compound based on its chemical structure. nih.govmdpi.comnih.gov Estimating the CB1 receptor binding affinity of a new synthetic cannabinoid to gauge its potential psychoactivity. researchgate.netmdpi.com
In Silico Metabolism Prediction Predicts the likely metabolites of a compound based on known metabolic pathways and enzyme activities. frontiersin.orgchemrxiv.org Identifying potential hydroxylation and oxidation sites on this compound to guide laboratory analysis. chemrxiv.orglongdom.org

| Molecular Docking | Simulates the interaction between a ligand (e.g., a synthetic cannabinoid) and a protein receptor. chemrxiv.orgchemrxiv.orgresearchgate.net | Investigating how this compound binds to the CB1 receptor to understand its mechanism of action. longdom.org |

Contribution of this compound Research to the Understanding of Cannabinoid Receptor Ligand Design

The study of synthetic cannabinoids, including their various isomers and analogues, provides valuable information for the field of medicinal chemistry and drug design. nih.govolemiss.eduresearchgate.net By examining the structure-activity relationships of these compounds, researchers can better understand how different structural modifications influence their affinity and efficacy at cannabinoid receptors. bmglabtech.com For example, research has shown that the (S)-enantiomers of many indazole-3-carboxamide SCRAs are more potent at both CB1 and CB2 receptors than the (R)-enantiomers. frontiersin.org

Furthermore, the discovery that small structural changes can lead to significant differences in receptor signaling highlights the potential for designing more selective and safer therapeutic agents. bmglabtech.com Some synthetic cannabinoids have shown biased agonism, where they preferentially activate certain signaling pathways over others, which is a desirable characteristic for therapeutic drug development. The detailed pharmacological characterization of compounds like ADB-PINACA and its isomers contributes to a growing body of knowledge that can inform the rational design of novel ligands with specific profiles, such as selective CB2 receptor agonists for immunomodulatory applications without the psychoactive effects associated with CB1 receptor activation. researchgate.netnih.govolemiss.edu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.